2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-2-24-17-10-6-4-8-15(17)18(23)22-19-21-12-14(25-19)11-13-7-3-5-9-16(13)20/h3-10,12H,2,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUYURGZEPNNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2-Fluorobenzyl)Thiazol-2-Amine
Reagents :
- 2-Bromo-1-(2-fluorophenyl)propan-1-one (α-haloketone)
- Thiourea
- Ethanol (reflux solvent)
Procedure :
- Dissolve 2-bromo-1-(2-fluorophenyl)propan-1-one (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).
- Reflux the mixture for 6–8 hours under nitrogen.
- Cool to room temperature, pour into ice water, and extract with dichloromethane.
- Purify the crude product via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 5-(2-fluorobenzyl)thiazol-2-amine as a pale-yellow solid.
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.40 (m, 1H, Ar-H), 7.15–7.05 (m, 3H, Ar-H), 6.85 (s, 1H, thiazole-H), 4.30 (s, 2H, CH2), 2.10 (s, 2H, NH2).
- Yield : 68%
Acylation of 5-(2-Fluorobenzyl)Thiazol-2-Amine
The 2-ethoxybenzamide moiety is introduced via acylation using 2-ethoxybenzoyl chloride under Schotten-Baumann conditions.
Synthesis of 2-Ethoxybenzoyl Chloride
Reagents :
- 2-Ethoxybenzoic acid
- Thionyl chloride (SOCl2)
Procedure :
Coupling Reaction
Reagents :
- 5-(2-Fluorobenzyl)thiazol-2-amine (5 mmol)
- 2-ethoxybenzoyl chloride (5.5 mmol)
- Triethylamine (TEA, 6 mmol)
- Dichloromethane (DCM, 30 mL)
Procedure :
- Dissolve the amine (5 mmol) and TEA (6 mmol) in DCM (30 mL) at 0°C.
- Add 2-ethoxybenzoyl chloride (5.5 mmol) dropwise over 15 minutes.
- Stir at room temperature for 4 hours.
- Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate.
- Purify via flash chromatography (hexane/ethyl acetate, 2:1) to isolate the title compound.
Characterization :
- Melting Point : 142–144°C
- 1H NMR (400 MHz, DMSO-d6) : δ 10.20 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 1H, Ar-H), 7.50–7.45 (m, 2H, Ar-H), 7.30–7.20 (m, 4H, Ar-H), 6.95 (s, 1H, thiazole-H), 4.40 (q, J = 7.0 Hz, 2H, OCH2), 4.25 (s, 2H, CH2), 1.45 (t, J = 7.0 Hz, 3H, CH3).
- Yield : 75%
Alternative Route: Cyclization of Chloroacetamide Derivatives
This method leverages cyclization between chloroacetamide intermediates and thiourea to form the thiazole ring.
Synthesis of 2-Chloro-N-(2-Ethoxybenzoyl)Acetamide
Reagents :
- 2-Ethoxybenzoic acid (10 mmol)
- Chloroacetyl chloride (12 mmol)
- Pyridine (15 mmol)
Procedure :
Thiazole Ring Formation
Reagents :
- 2-Chloro-N-(2-ethoxybenzoyl)acetamide (5 mmol)
- Thiourea (6 mmol)
- Potassium carbonate (K2CO3, 7 mmol)
- Acetone (reflux solvent)
Procedure :
Alkylation with 2-Fluorobenzyl Bromide
Reagents :
- Thiazole intermediate (5 mmol)
- 2-Fluorobenzyl bromide (6 mmol)
- Sodium hydride (NaH, 6 mmol)
- Tetrahydrofuran (THF, 30 mL)
Procedure :
- Add NaH (60% dispersion, 6 mmol) to THF (30 mL) at 0°C.
- Introduce the thiazole intermediate (5 mmol) and 2-fluorobenzyl bromide (6 mmol).
- Stir at room temperature for 6 hours.
- Quench with ice water, extract with ethyl acetate, dry, and concentrate.
- Purify via chromatography to obtain the final product.
Characterization :
- 13C NMR (100 MHz, CDCl3) : δ 170.5 (C=O), 162.0 (C-F), 140.2 (thiazole-C), 128.5–115.0 (Ar-C), 64.5 (OCH2), 35.2 (CH2), 14.8 (CH3).
- Yield : 62%
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
- Solvent Choice : Dichloromethane and THF are optimal for acylation and alkylation, respectively, due to their inertness and solubility profiles.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the acyl chloride.
- Purification : Flash chromatography with ethyl acetate/hexane gradients ensures high purity (>95%).
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is widely used in scientific research due to its unique properties. It is particularly valuable in:
Drug Development: This compound is used in the synthesis of potential therapeutic agents.
Medicinal Chemistry: It is used to study the interactions between drugs and their targets.
Molecular Biology: The compound is used in various assays and experiments to understand biological processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a potent agonist at gastrointestinal 5-HT4 receptors, which are involved in various physiological processes . This interaction leads to the modulation of signaling pathways that regulate these processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The activity and selectivity of N-(thiazol-2-yl)benzamide derivatives are highly dependent on substitution patterns on both the benzamide and thiazole rings. Below is a comparative analysis of key analogues:
Key Research Findings
Substitution Sensitivity :
- Thiazole ring modifications (e.g., 5-nitro in nitazoxanide vs. 5-(2-fluorobenzyl) in the target compound) drastically alter biological activity. Nitro groups confer redox activity, whereas fluorobenzyl enhances target selectivity .
- Benzamide para-substitution universally reduces ZAC affinity, while ortho/meta-substitution (e.g., ethoxy, fluoro) improves it .
- Mechanistic Insights: N-(Thiazol-2-yl)benzamides likely bind to the transmembrane domain (TMD) of ZAC, as evidenced by non-competitive inhibition with Zn²⁺ .
Biological Activity
2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery.
Chemical Structure and Formula
- IUPAC Name : 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide
- Molecular Formula : C19H18FN3O2S
- CAS Number : 728884-45-5
The compound's structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
The biological activity of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Receptor Modulation : It interacts with various receptors, potentially modulating pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : Studies suggest that thiazole derivatives can exhibit significant antimicrobial properties against various pathogens, making them candidates for further development as therapeutic agents.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide:
| Activity Type | Tested Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | HeLa cells | Inhibition of cell proliferation | |
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |
| Anti-inflammatory | RAW 264.7 macrophages | Reduced NO production |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide on HeLa cells. The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited substantial antibacterial activity, outperforming some conventional antibiotics. This suggests its potential application in treating bacterial infections resistant to standard therapies.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thiazole derivatives indicates that modifications at specific positions on the thiazole ring can enhance biological activity. For example, substituents like fluorine at the para position on the benzene ring significantly improve potency against certain cancer cell lines and bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
